

3-(Pyrrolidin-1-yl)aniline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)aniline

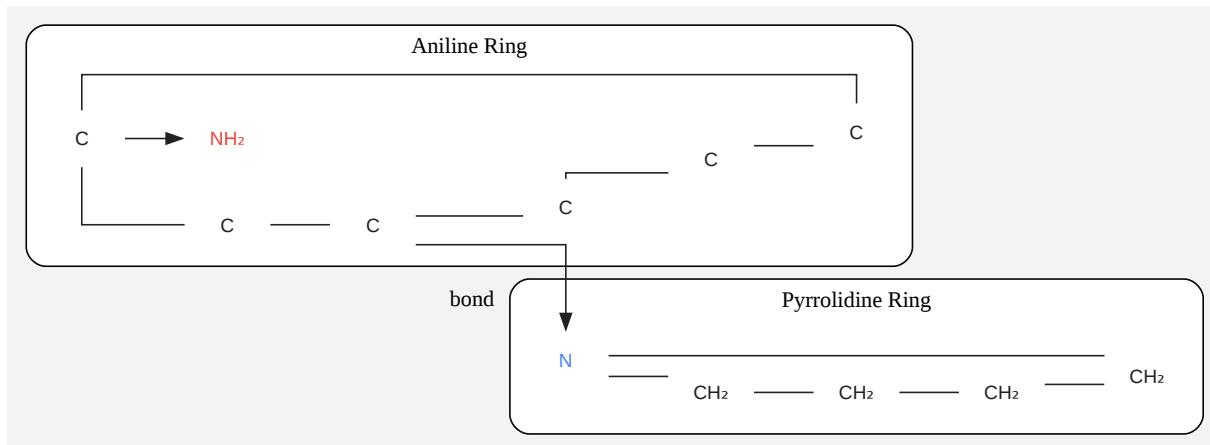
Cat. No.: B044071

[Get Quote](#)

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **3-(Pyrrolidin-1-yl)aniline**. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.


Chemical Identity and Structure

3-(Pyrrolidin-1-yl)aniline is an organic compound featuring a pyrrolidine ring substituted at the meta-position of an aniline moiety.^[1] This structure is a common scaffold in medicinal chemistry, with the pyrrolidine group often explored for its potential to modulate physicochemical properties and biological activity.^[2]

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	3-pyrrolidin-1-ylaniline[1][3]
CAS Number	115833-93-7[1][3][4]
PubChem CID	1518808[1][3]
Molecular Formula	C ₁₀ H ₁₄ N ₂ [1][3][4][5]
SMILES	C1CCN(C1)C2=CC=CC(=C2)N[1][3]
InChI	InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2[1]
InChIKey	DNPBFTQZONVQDX-UHFFFAOYSA-N[1][3]

| [Synonyms](#) | 3-(1-Pyrrolidinyl)aniline, 3-pyrrolidin-1-yl aniline, 3-(pyrrolidin-1-yl)-phenylamine[3][4][5] |

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-(Pyrrolidin-1-yl)aniline**.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	162.23 g/mol	PubChem[1] , ChemScene[4]
Monoisotopic Mass	162.115698455 Da	PubChem[1]
Physical Form	Reddish-brown powder	Sigma-Aldrich
Purity	≥95% - 98% (typical commercial)	AChemBlock , ChemScene[4]

| Storage Conditions | Room temperature, protect from light | [ChemScene\[4\]](#), [Sigma-Aldrich\[6\]](#) |

Table 3: Computed Properties

Property	Value	Source
XLogP	1.869	ChemScene[4]
Topological Polar Surface Area (TPSA)	29.26 Å ²	ChemScene[4]
Hydrogen Bond Donor Count	1	ChemScene[4]
Hydrogen Bond Acceptor Count	2	ChemScene[4]

| Rotatable Bond Count | 1 | [ChemScene\[4\]](#) |

Experimental Protocols & Methodologies

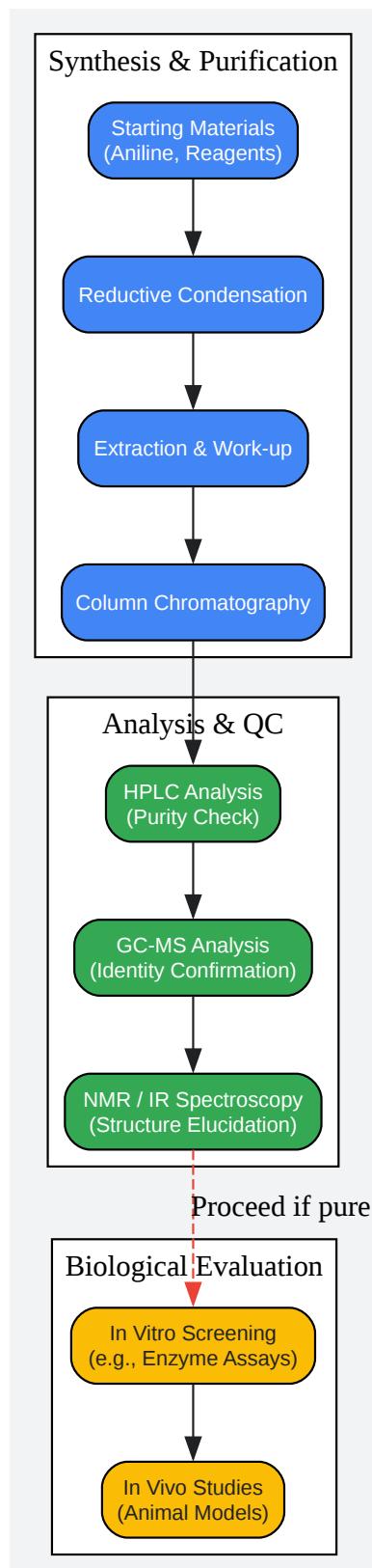
While specific, detailed protocols for the synthesis and analysis of **3-(Pyrrolidin-1-yl)aniline** are proprietary to individual manufacturers, general methodologies applicable to this class of compounds are well-established.

General Synthesis Protocol: Reductive Condensation

A common method for synthesizing N-aryl-substituted pyrrolidines involves the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran.^[7]

Methodology:

- Reaction Setup: Aniline (or a substituted aniline like 3-aminoaniline) is dissolved in an acidic aqueous medium.
- Addition of Reagents: 2,5-dimethoxytetrahydrofuran is added to the solution.
- Reduction: A reducing agent, such as sodium borohydride, is introduced to the mixture.^[7]
- Reaction Conditions: The reaction proceeds, often at room temperature, to afford the N-aryl pyrrolidine.^[7]
- Work-up and Purification: The reaction mixture is worked up using standard procedures, such as extraction with an organic solvent, followed by drying and evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield the final compound.


Analytical Protocol: Purity and Identity Confirmation

The purity and identity of aniline derivatives are typically determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).^{[8][9]}

Methodology (Based on EPA Method 8131 for Anilines):^[9]

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., toluene) to a known concentration.^[9]

- Calibration: Calibration standards of known concentrations are prepared to generate a standard curve.[9]
- Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer. [9]
- Compound Identification: The retention time of the analyte is compared to that of a known standard. For absolute confirmation, GC-MS is recommended to compare the mass spectrum of the analyte with a reference spectrum.[9]
- Quantification: The concentration of the analyte is determined by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and evaluation of a chemical compound.

Biological Context and Potential Applications

The pyrrolidine ring is a key structural motif found in numerous biologically active compounds and natural products.[\[2\]](#) Derivatives of pyrrolidine are known to exhibit a wide range of pharmacological activities, including:

- Antimicrobial[\[10\]](#)
- Antitumor[\[10\]](#)
- Anti-inflammatory and Analgesic[\[11\]](#)
- Anticonvulsant[\[10\]](#)

Specifically, 3-(3-aryl-pyrrolidin-1-yl) derivatives have been investigated as antibacterial agents that function by inhibiting inorganic pyrophosphatase.[\[12\]](#) While the specific biological activity of **3-(Pyrrolidin-1-yl)aniline** is not extensively documented in the provided literature, its structure suggests it is a viable candidate for use as a building block in the synthesis of more complex molecules for drug discovery and lead optimization studies.[\[11\]](#)[\[12\]](#)

Safety and Handling

3-(Pyrrolidin-1-yl)aniline is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed [1]
H312	Harmful in contact with skin [1]
H314	Causes severe skin burns and eye damage [1]
H332	Harmful if inhaled [1]

| H335 | May cause respiratory irritation[\[1\]](#) |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 3-Pyrrolidin-1-ylaniline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 [sigmaaldrich.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Pyrrolidin-1-yl)aniline chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044071#3-pyrrolidin-1-yl-aniline-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com